molecular formula C15H18N4O2 B2572781 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide CAS No. 2097869-11-7

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide

Cat. No.: B2572781
CAS No.: 2097869-11-7
M. Wt: 286.335
InChI Key: JTKXLGGXPDSEIP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a furan ring attached to a quinazoline moiety, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)15-16-9-10-8-11(5-6-12(10)18-15)17-14(20)13-4-3-7-21-13/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXLGGXPDSEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Carboxamide Moiety: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amine coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antiviral, and anti-inflammatory properties.

    Biology: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives, which are used in various chemical and pharmaceutical applications.

Uniqueness

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide is unique due to the combination of the quinazoline and furan moieties, along with the presence of the dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O with a molecular weight of approximately 284.35 g/mol. Its structure features a tetrahydroquinazoline core with a dimethylamino group and a furan-2-carboxamide moiety.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the furan moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate biosynthesis pathways, similar to sulfonamide antibiotics.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of tetrahydroquinazoline can modulate inflammatory pathways, potentially making them useful in treating conditions like rheumatoid arthritis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in cancer therapy or metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Studies : A study compared the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
  • Enzyme Interaction Studies : Molecular docking simulations showed that the compound binds effectively to target enzymes involved in cancer metabolism. This interaction could lead to the development of targeted therapies for specific cancer types.

Data Summary

PropertyValue
Molecular FormulaC15H20N4OC_{15}H_{20}N_{4}O
Molecular Weight284.35 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory PotentialReduces cytokine production
Enzyme InhibitionTargets metabolic enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide?

  • Methodology :

  • The synthesis typically involves multi-step pathways, starting with the condensation of tetrahydroquinazoline precursors with furan-2-carboxylic acid derivatives. For example, coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen atmosphere .
  • Key intermediates, such as 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine, are synthesized via cyclization of substituted cyclohexenylguanidines under reflux in ethanol or acetonitrile .
  • Final amidation steps often employ furan-2-carbonyl chloride, with triethylamine as a base to neutralize HCl byproducts .

Q. How is the structural integrity of this compound confirmed?

  • Methodology :

  • Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and stereochemistry. For instance, the dimethylamino group’s singlet (~2.8–3.2 ppm) and furan ring protons (6.3–7.4 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry, particularly for tetrahydroquinazoline ring conformations .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodology :

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with doxorubicin as a positive control .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, CDK2) using fluorogenic substrates and recombinant enzymes .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) per CLSI guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for the final amidation step in the synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of the tetrahydroquinazoline amine, but may require post-reaction purification via column chromatography to remove residual DMF .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in carbodiimide-mediated couplings, reducing reaction time from 24 h to 6–8 h .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 h reflux) while maintaining >85% yield .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodology :

  • Dose-Response Reproducibility : Validate activity across multiple cell lines and assay formats (e.g., 2D vs. 3D tumor spheroids) to rule out cell-type-specific effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may contribute to discrepancies .
  • Computational Docking : Compare binding modes of the compound and analogs in target proteins (e.g., molecular dynamics simulations in GROMACS) to explain potency variations .

Q. How can the mechanism of action be elucidated for this compound in cancer models?

  • Methodology :

  • Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Protein Interaction Studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) verify direct binding to targets like tubulin or topoisomerases .
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C) to track biodistribution and correlate tissue concentrations with efficacy in xenograft models .

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